

# An In-Depth Technical Guide to Methyl N-Boc-3-Oxopiperidine-4-carboxylate

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## Compound of Interest

Compound Name: Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Cat. No.: B057499

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## Introduction

**Methyl N-Boc-3-oxopiperidine-4-carboxylate** is a heterocyclic organic compound that serves as a valuable building block in modern medicinal chemistry and drug discovery. Its rigid piperidine scaffold, featuring a ketone and a methyl ester functional group, coupled with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of a wide array of complex molecular architectures. This guide provides a comprehensive overview of its structure, properties, and a detailed synthetic protocol.

## Molecular Structure and Properties

The structure of **Methyl N-Boc-3-oxopiperidine-4-carboxylate** is characterized by a piperidine ring N-protected with a Boc group. A ketone is present at the 3-position and a methyl carboxylate group at the 4-position.

Chemical Structure:

## Physicochemical Properties

While specific experimental data for some properties are not widely reported in publicly available literature, predicted values provide useful estimates for experimental planning.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>19</sub> NO <sub>5</sub>	-
Molecular Weight	257.28 g/mol	-
CAS Number	220223-46-1	-
Appearance	White to off-white solid	
Melting Point	60-65 °C (predicted)	
Boiling Point	350.0 ± 42.0 °C at 760 mmHg (predicted)	
Density	1.2 ± 0.1 g/cm <sup>3</sup> (predicted)	
Solubility	Soluble in organic solvents like DCM, EtOAc	
Storage Temperature	2-8 °C	

## Spectroscopic Data

Detailed experimental spectroscopic data with assigned peaks for **Methyl N-Boc-3-Oxopiperidine-4-carboxylate** is not readily available in the surveyed literature. However, based on the structure, the expected spectral characteristics are as follows:

- <sup>1</sup>H NMR: Protons of the Boc group would appear as a singlet around 1.4 ppm. The methyl ester protons would be a singlet around 3.7 ppm. The protons on the piperidine ring would exhibit complex multiplets in the region of 2.0-4.5 ppm.
- <sup>13</sup>C NMR: The carbonyl carbons of the ketone, ester, and carbamate would appear in the downfield region (160-210 ppm). The quaternary carbon of the Boc group would be around 80 ppm, and the methoxy carbon around 52 ppm. The piperidine ring carbons would appear in the range of 30-60 ppm.
- Infrared (IR) Spectroscopy: Characteristic strong absorption bands would be observed for the C=O stretching of the ketone, ester, and carbamate functional groups, typically in the range of 1650-1750 cm<sup>-1</sup>.

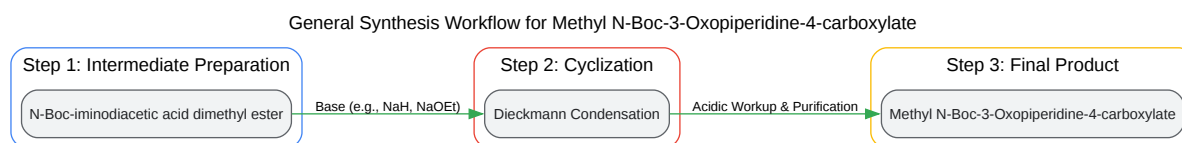
- Mass Spectrometry (MS): The molecular ion peak  $[M]^+$  would be observed at  $m/z = 257$ . Subsequent fragmentation would likely involve the loss of the Boc group or the methyl ester.

## Synthesis

A common and effective method for the synthesis of  $\beta$ -keto esters like **Methyl N-Boc-3-Oxopiperidine-4-carboxylate** is the Dieckmann condensation. This intramolecular cyclization of a diester is a powerful tool for forming five- and six-membered rings. A plausible synthetic route starting from commercially available reagents is outlined below.

## General Synthesis Workflow

The synthesis can be conceptualized as a three-step process: preparation of a diester intermediate, intramolecular cyclization via Dieckmann condensation, followed by purification.



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